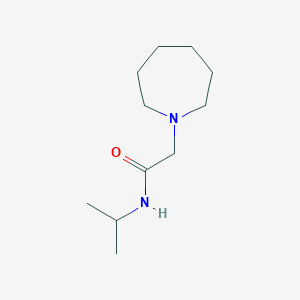
2-(azepan-1-yl)-N-propan-2-ylacetamide
Description
2-(azepan-1-yl)-N-propan-2-ylacetamide is a synthetic acetamide derivative characterized by a central acetamide backbone substituted with an azepane (7-membered saturated heterocyclic ring) at the carbonyl-adjacent carbon and an isopropyl group on the amide nitrogen. The azepane ring confers conformational flexibility, which may enhance binding to biomacromolecules, while the isopropyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(2)12-11(14)9-13-7-5-3-4-6-8-13/h10H,3-9H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEUEJKTKBLXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(azepan-1-yl)-N-propan-2-ylacetamide can be contextualized against related acetamide derivatives, as outlined below:
Structural Analogues with Varied Heterocyclic Substituents
- 2-(azepan-1-yl)-N-(2-methoxyphenyl)acetamide (CAS 851796-49-1): This analogue replaces the isopropyl group with a 2-methoxyphenyl substituent. Such differences may alter binding affinities to receptors like serotonin or dopamine transporters .
- 2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)propanoyl]piperazin-1-yl]-N-propan-2-ylacetamide (CAS 53335-22-1): This derivative features a piperazine ring (6-membered) instead of azepane, reducing ring size and conformational flexibility.
Physicochemical Properties
A comparative analysis of key properties is summarized in Table 1:
| Compound | Molecular Weight | logP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| This compound | 226.34 | 1.8 | 0.12 |
| 2-(azepan-1-yl)-N-(2-methoxyphenyl)acetamide | 290.38 | 2.5 | 0.08 |
| 2-[4-(3-phenylpropanoyl)piperazin-1-yl]-N-propan-2-ylacetamide | 387.47 | 2.1 | 0.05 |
Notes:
- The target compound exhibits moderate lipophilicity (logP ~1.8), balancing membrane permeability and solubility.
- Aromatic substituents (e.g., 2-methoxyphenyl) increase logP, reducing aqueous solubility but enhancing blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


